Cas no 1806608-59-2 (5-(3-Bromopropyl)-2-(difluoromethyl)mandelic acid)

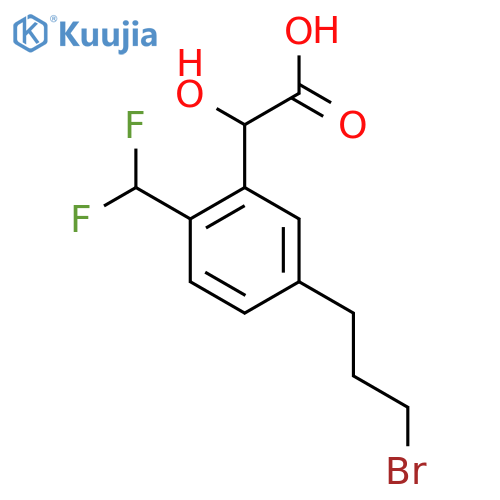

1806608-59-2 structure

商品名:5-(3-Bromopropyl)-2-(difluoromethyl)mandelic acid

CAS番号:1806608-59-2

MF:C12H13BrF2O3

メガワット:323.130630254745

CID:4941369

5-(3-Bromopropyl)-2-(difluoromethyl)mandelic acid 化学的及び物理的性質

名前と識別子

-

- 5-(3-Bromopropyl)-2-(difluoromethyl)mandelic acid

-

- インチ: 1S/C12H13BrF2O3/c13-5-1-2-7-3-4-8(11(14)15)9(6-7)10(16)12(17)18/h3-4,6,10-11,16H,1-2,5H2,(H,17,18)

- InChIKey: LCQPVILABUXJHD-UHFFFAOYSA-N

- ほほえんだ: BrCCCC1C=CC(C(F)F)=C(C(C(=O)O)O)C=1

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 18

- 回転可能化学結合数: 6

- 複雑さ: 276

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 57.5

5-(3-Bromopropyl)-2-(difluoromethyl)mandelic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015025393-500mg |

5-(3-Bromopropyl)-2-(difluoromethyl)mandelic acid |

1806608-59-2 | 97% | 500mg |

863.90 USD | 2021-06-18 | |

| Alichem | A015025393-1g |

5-(3-Bromopropyl)-2-(difluoromethyl)mandelic acid |

1806608-59-2 | 97% | 1g |

1,490.00 USD | 2021-06-18 | |

| Alichem | A015025393-250mg |

5-(3-Bromopropyl)-2-(difluoromethyl)mandelic acid |

1806608-59-2 | 97% | 250mg |

499.20 USD | 2021-06-18 |

5-(3-Bromopropyl)-2-(difluoromethyl)mandelic acid 関連文献

-

Jianjun Wang,Heng-Ying Xiong,Emilie Petit,Laëtitia Bailly,Xavier Pannecoucke,Tatiana Besset Chem. Commun., 2019,55, 8784-8787

-

A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923

-

Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820

-

D. Pihler-Puzović,A. L. Hazel,T. Mullin Soft Matter, 2016,12, 7112-7118

-

Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025

1806608-59-2 (5-(3-Bromopropyl)-2-(difluoromethyl)mandelic acid) 関連製品

- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)

- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)

- 68551-17-7(Isoalkanes, C10-13)

- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)

- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)

- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量